![molecular formula C16H14N2O2S B14151540 5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 329350-54-1](/img/structure/B14151540.png)
5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a phenyl group, and a sulfanylideneimidazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with thiourea and benzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the sulfanylideneimidazolidinone core can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Hydroxyphenyl)-3-methyl-1-(quinolin-2-yl)-1H-1,2,4-triazole: Shares the hydroxyphenyl group but has a different core structure.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Contains a similar hydroxyphenyl group but differs in the triazole ring structure.
Uniqueness
5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
329350-54-1 |
|---|---|
Fórmula molecular |
C16H14N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
5-[(2-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H14N2O2S/c19-14-9-5-4-6-11(14)10-13-15(20)18(16(21)17-13)12-7-2-1-3-8-12/h1-9,13,19H,10H2,(H,17,21) |
Clave InChI |
LZQQFVYGQLFZIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=CC=C3O |
Solubilidad |
44.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B14151461.png)

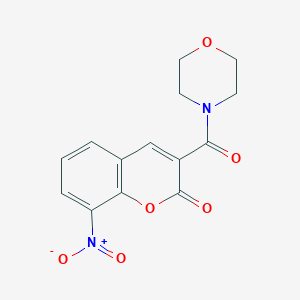
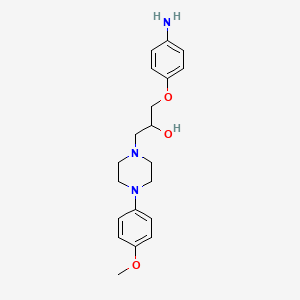
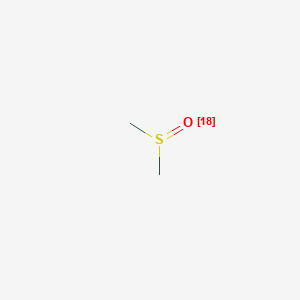
![(3aR,5R,6R,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14151490.png)
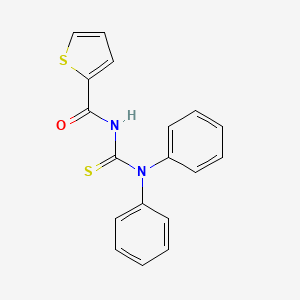
![N'-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14151496.png)
![5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide](/img/structure/B14151499.png)
![1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-(propan-2-yl)imidazolidine](/img/structure/B14151506.png)
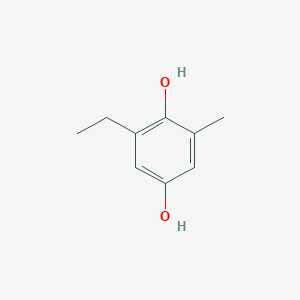
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
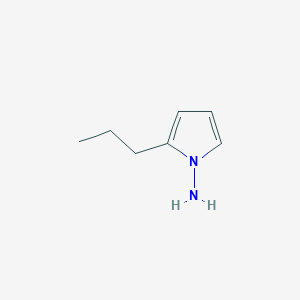
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151544.png)
